molecular formula C9H6BrF3 B2644481 1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene CAS No. 2470436-02-1

1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene

Cat. No.: B2644481
CAS No.: 2470436-02-1
M. Wt: 251.046
InChI Key: MEUVYXKVYJSYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene (molecular formula: C₉H₆BrF₃) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the 1-position and a 1,2,2-trifluorocyclopropyl group at the 3-position. The trifluorocyclopropyl moiety introduces significant steric and electronic effects due to the electronegative fluorine atoms, influencing the compound’s reactivity and physicochemical properties. This structure is relevant in medicinal chemistry and materials science, particularly as a precursor for cross-coupling reactions or fluorinated building blocks .

Properties

IUPAC Name

1-bromo-3-(1,2,2-trifluorocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c10-7-3-1-2-6(4-7)8(11)5-9(8,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUVYXKVYJSYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1,2,2-trifluorocyclopropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Production of benzoic acids.

    Reduction: Generation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene involves its interaction with various molecular targets and pathways. The trifluorocyclopropyl group can influence the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Substituent Position Key Property/Data Reference
This compound C₉H₆BrF₃ 1-Br, 3-TFCP* CCS ([M+H]+): 149.7 Ų
1-Bromo-4-(1,2,2-Trifluorocyclopropyl)benzene C₉H₆BrF₃ 1-Br, 4-TFCP Positional isomer of parent compound
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 1-Br, 3-OCF₃ bp: 153–155°C, density: 1.62 g/cm³
1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene C₁₀H₇BrF₃ 1-Br, 3-CF₃-CP Higher electron withdrawal

*TFCP = 1,2,2-trifluorocyclopropyl

Biological Activity

1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

This compound possesses a unique trifluorocyclopropyl group which contributes to its chemical reactivity and biological properties. The molecular structure can be represented as follows:

  • Molecular Formula : C10H7BrF3
  • Molecular Weight : 275.06 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that halogenated compounds exhibit broad-spectrum antimicrobial properties. The presence of bromine and trifluoromethyl groups enhances the lipophilicity and electron-withdrawing capacity, which may contribute to the disruption of microbial cell membranes.
  • Anticancer Properties : Some derivatives of brominated compounds have shown promise in inhibiting cancer cell proliferation. The halogen substituents can interact with DNA or proteins involved in cell cycle regulation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including those involved in metabolic pathways. Halogenated compounds often serve as effective enzyme inhibitors due to their ability to form stable complexes with active sites.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialBroad-spectrum activity against bacteria
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of specific metabolic enzymes

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for many common antibiotics, suggesting a potential role in treating resistant bacterial strains.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of brominated compounds. In vitro assays showed that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.